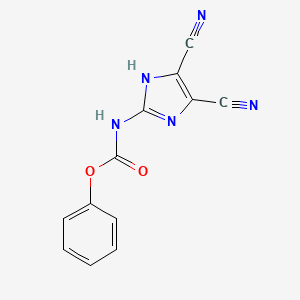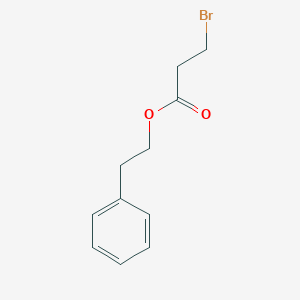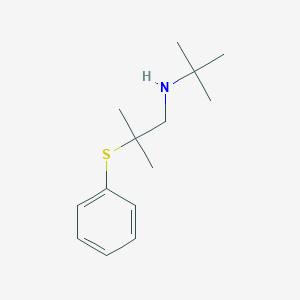![molecular formula C17H22N2O B14553411 Phenyl[4-(piperidin-1-yl)-3,6-dihydropyridin-1(2H)-yl]methanone CAS No. 61803-20-1](/img/structure/B14553411.png)
Phenyl[4-(piperidin-1-yl)-3,6-dihydropyridin-1(2H)-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl[4-(piperidin-1-yl)-3,6-dihydropyridin-1(2H)-yl]methanone is a chemical compound that features a piperidine ring, a dihydropyridine ring, and a phenyl group. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl[4-(piperidin-1-yl)-3,6-dihydropyridin-1(2H)-yl]methanone typically involves the formation of the piperidine and dihydropyridine rings, followed by their coupling with a phenyl group. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Hydrogenation: Reduction of pyridine derivatives to form dihydropyridine rings.
Coupling Reactions: Attachment of the phenyl group to the nitrogen-containing heterocycles using reagents like phenylboronic acid and palladium catalysts.
Industrial Production Methods
Industrial production methods often involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for cyclization and hydrogenation steps, and employing high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Phenyl[4-(piperidin-1-yl)-3,6-dihydropyridin-1(2H)-yl]methanone undergoes various chemical reactions, including:
Oxidation: Conversion of the dihydropyridine ring to pyridine derivatives.
Reduction: Further hydrogenation of the dihydropyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Fully hydrogenated piperidine derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
Phenyl[4-(piperidin-1-yl)-3,6-dihydropyridin-1(2H)-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its effects on the central nervous system.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Phenyl[4-(piperidin-1-yl)-3,6-dihydropyridin-1(2H)-yl]methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors in the central nervous system, modulating their activity.
Pathways Involved: It can influence neurotransmitter release and uptake, potentially affecting mood and cognition.
Comparison with Similar Compounds
Phenyl[4-(piperidin-1-yl)-3,6-dihydropyridin-1(2H)-yl]methanone can be compared with other similar compounds:
Piperidine Derivatives: Compounds like piperine and evodiamine, which also contain piperidine rings, but differ in their biological activities and applications.
Dihydropyridine Derivatives: Compounds like nifedipine, which are used as calcium channel blockers in the treatment of hypertension.
List of Similar Compounds
- Piperine
- Evodiamine
- Nifedipine
- Matrine
- Berberine
Properties
CAS No. |
61803-20-1 |
|---|---|
Molecular Formula |
C17H22N2O |
Molecular Weight |
270.37 g/mol |
IUPAC Name |
phenyl-(4-piperidin-1-yl-3,6-dihydro-2H-pyridin-1-yl)methanone |
InChI |
InChI=1S/C17H22N2O/c20-17(15-7-3-1-4-8-15)19-13-9-16(10-14-19)18-11-5-2-6-12-18/h1,3-4,7-9H,2,5-6,10-14H2 |
InChI Key |
GJGRGPZMLCTEPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CCN(CC2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14553331.png)

![N-[(Benzyloxy)carbonyl]glycyl-(3S)-3-hydroxy-L-proline](/img/structure/B14553340.png)
![1,9-Dimethyl-6,12-dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14553353.png)

![methyl 4-[(2S,5R)-5-decyloxolan-2-yl]butanoate](/img/structure/B14553362.png)
![5-[4-(Phenylsulfanyl)butyl]-1,2,3,4-tetrahydronaphthalene](/img/structure/B14553363.png)
![2-[(3-Nitropyridin-4-yl)amino]ethan-1-ol](/img/structure/B14553364.png)
![Methyl 4-[(E)-(2-chlorophenyl)diazenyl]benzoate](/img/structure/B14553366.png)
![4,5-Dihydro-1H-benzo[g]indol-7-ol](/img/structure/B14553372.png)


![Ethyl 2-[(2-carbamoylphenyl)sulfanyl]benzoate](/img/structure/B14553399.png)
![2-[Hydroxy(phenoxy)phosphoryl]-1-methylpyridin-1-ium](/img/structure/B14553404.png)
